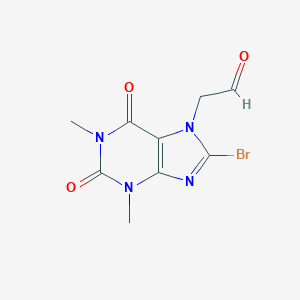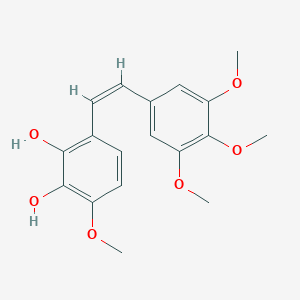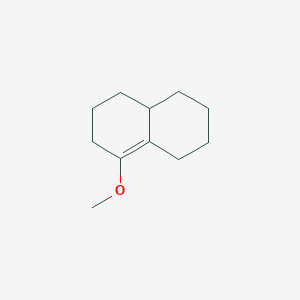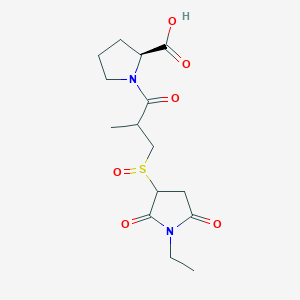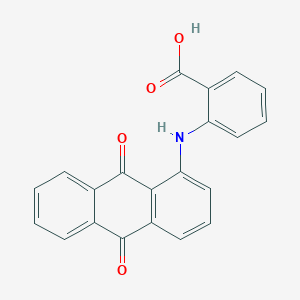
N-Anthraquinonyl-1-anthranilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Anthraquinonyl-1-anthranilic acid (AQAA) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of anthraquinone and anthranilic acid, which are both organic compounds commonly found in plants and animals. AQAA has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of N-Anthraquinonyl-1-anthranilic acid is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of DNA repair enzymes. N-Anthraquinonyl-1-anthranilic acid has been shown to induce DNA damage and oxidative stress in cells, which can lead to cell death.
Biochemische Und Physiologische Effekte
N-Anthraquinonyl-1-anthranilic acid has been shown to have a range of biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. N-Anthraquinonyl-1-anthranilic acid has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-Anthraquinonyl-1-anthranilic acid has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be purified to high levels of purity. N-Anthraquinonyl-1-anthranilic acid is also fluorescent, which makes it useful for detecting DNA damage and oxidative stress in cells. However, N-Anthraquinonyl-1-anthranilic acid has some limitations, such as its potential toxicity to cells at high concentrations. Careful optimization of experimental conditions is necessary to minimize potential toxicity and ensure accurate results.
Zukünftige Richtungen
There are several future directions for research on N-Anthraquinonyl-1-anthranilic acid. One potential application is as a therapeutic agent for cancer treatment. Further studies are needed to fully understand the mechanism of action of N-Anthraquinonyl-1-anthranilic acid and its potential as an anti-cancer agent. Additionally, N-Anthraquinonyl-1-anthranilic acid could be used as a tool for studying DNA damage and repair mechanisms in cells. Future research could also focus on developing new synthesis methods for N-Anthraquinonyl-1-anthranilic acid that are more efficient and environmentally friendly.
Synthesemethoden
N-Anthraquinonyl-1-anthranilic acid can be synthesized through a multi-step process that involves the reaction of anthraquinone with anthranilic acid. The synthesis process can be optimized by using different reaction conditions, such as temperature, pH, and catalysts. The purity and yield of N-Anthraquinonyl-1-anthranilic acid can be improved by using advanced purification techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
N-Anthraquinonyl-1-anthranilic acid has been extensively studied for its potential applications in various scientific fields. For example, it has been used as a fluorescent probe for detecting DNA damage and oxidative stress in cells. N-Anthraquinonyl-1-anthranilic acid has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
19795-96-1 |
|---|---|
Produktname |
N-Anthraquinonyl-1-anthranilic acid |
Molekularformel |
C21H13NO4 |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
2-[(9,10-dioxoanthracen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H13NO4/c23-19-12-6-1-2-7-13(12)20(24)18-15(19)9-5-11-17(18)22-16-10-4-3-8-14(16)21(25)26/h1-11,22H,(H,25,26) |
InChI-Schlüssel |
BXSCARJCEFJTJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC=C4C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC=C4C(=O)O |
Andere CAS-Nummern |
19795-96-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



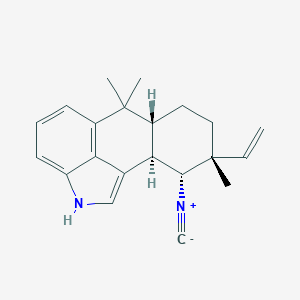
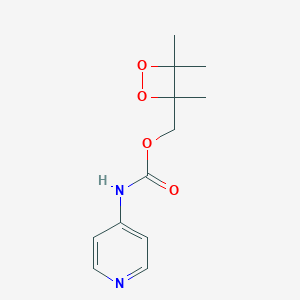
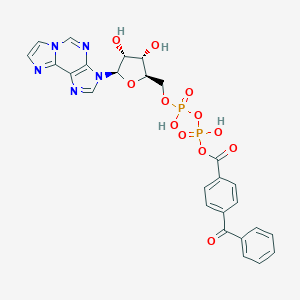
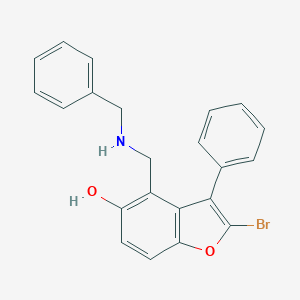
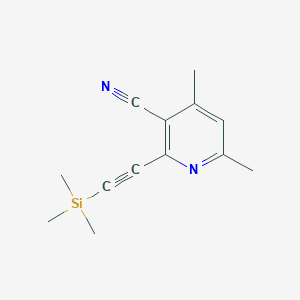
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)
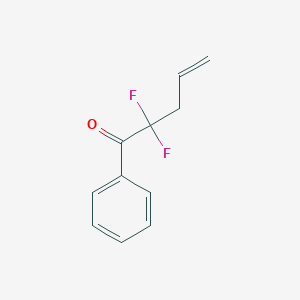
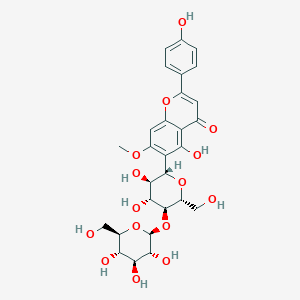

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
